molecular formula C17H24O2S2 B14778468 TT8COOEt

TT8COOEt

Cat. No.: B14778468
M. Wt: 324.5 g/mol
InChI Key: IVANLDPWMABGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TT8COOEt, also known as Ethyl 2-(2,4,5-trichlorophenoxy)acetate, is an organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of a trichlorophenoxy group attached to an ethyl acetate moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TT8COOEt typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

TT8COOEt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 2,4,5-Trichlorophenoxyacetic acid.

    Reduction: Ethyl 2-(2,4,5-trichlorophenoxy)ethanol.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

TT8COOEt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on plant growth and development.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying ester hydrolysis.

    Industry: Utilized in the production of herbicides and pesticides due to its ability to disrupt plant growth.

Mechanism of Action

The mechanism by which TT8COOEt exerts its effects involves the interaction of the trichlorophenoxy group with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes involved in plant growth, leading to the disruption of cellular processes. The ester group can be hydrolyzed by esterases, releasing the active phenoxyacetic acid derivative, which further interacts with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): Another herbicide with a similar mode of action.

Uniqueness

TT8COOEt is unique due to the presence of three chlorine atoms on the phenoxy ring, which enhances its chemical stability and biological activity compared to other phenoxyacetic acid derivatives. This makes it particularly effective in certain applications where higher potency and stability are required.

Properties

Molecular Formula

C17H24O2S2

Molecular Weight

324.5 g/mol

IUPAC Name

ethyl 3-octylthieno[3,2-b]thiophene-6-carboxylate

InChI

InChI=1S/C17H24O2S2/c1-3-5-6-7-8-9-10-13-11-20-16-14(12-21-15(13)16)17(18)19-4-2/h11-12H,3-10H2,1-2H3

InChI Key

IVANLDPWMABGHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CSC2=C1SC=C2C(=O)OCC

Origin of Product

United States

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